molecular formula C13H18FN B13478572 1-(4-Fluorobenzyl)-4-methylpiperidine

1-(4-Fluorobenzyl)-4-methylpiperidine

Cat. No.: B13478572
M. Wt: 207.29 g/mol
InChI Key: LFUXHOMKZQSFPR-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-4-methylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-fluorophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-4-methylpiperidine typically involves the reaction of 4-fluorobenzyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-4-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Fluorophenyl)methyl]-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-methylpiperidine

InChI

InChI=1S/C13H18FN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3

InChI Key

LFUXHOMKZQSFPR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)F

Origin of Product

United States

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